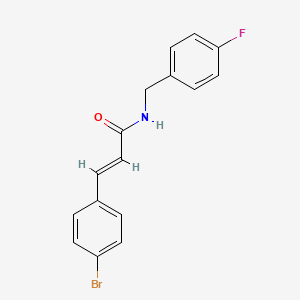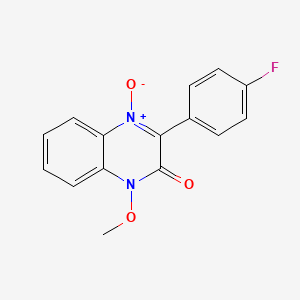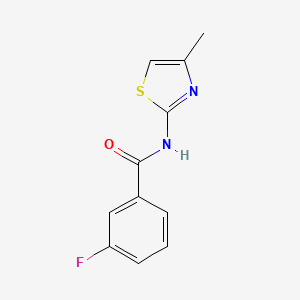
N-(3,3-diphenylpropyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a 3,3-diphenylpropyl moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)methanesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-diphenylpropylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,3-diphenylpropyl)methanesulfonamide can undergo oxidation reactions, particularly at the methanesulfonamide group.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted sulfonamides can be formed.
Applications De Recherche Scientifique
Chemistry: N-(3,3-diphenylpropyl)methanesulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: The compound finds applications in the development of new materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-(3,3-diphenylpropyl)methanesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. In the case of its antimicrobial properties, it inhibits dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
- N-Methyl-3,3-diphenylpropylamine
- 3,3-Diphenylpropylamine
Comparison: N-(3,3-diphenylpropyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-Methyl-3,3-diphenylpropylamine lacks the sulfonamide group, making it less effective as an antimicrobial agent.
This comprehensive overview should provide a solid foundation for understanding this compound, its preparation, reactions, applications, and unique properties
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-20(18,19)17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWZBHRZXCWDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)

![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5848887.png)



![N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine](/img/structure/B5848908.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5848941.png)

![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B5848968.png)

